Welcome to the BenchChem Online Store!
molecular formula C12H11ClF3NS B8471919 4,5-Dimethyl-2-(4-trifluoromethyl-phenyl)-thiazole hydrochloride CAS No. 820960-43-8

4,5-Dimethyl-2-(4-trifluoromethyl-phenyl)-thiazole hydrochloride

Cat. No. B8471919
M. Wt: 293.74 g/mol
InChI Key: LSOHZGHTNLLABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07235572B2

Procedure details

A solution of 4-trifluoromethyl-thiobenzamide (4 g, 19.5 mmol) and 3-chloro-2-butanone (3.9 ml, 39 mmol) in isopropanol (20 ml) was heated to reflux for 30 h under an argon atmosphere. The reaction mixture was concentrated to a volume of 10 ml, cooled to 50° C. and diisopropylether (20 ml) was added dropwise. The solution was cooled to ambient temperature, the resulting crystals were filtered off, washed with ice cold diisopropylether and dried in vacuo to give 2.6 g (8.9 mmol, 45%) of the title compound as off-white crystals.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
45%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH2:9])=[S:8])=[CH:5][CH:4]=1.[Cl:14][CH:15]([CH3:19])[C:16](=O)[CH3:17]>C(O)(C)C>[ClH:14].[CH3:19][C:15]1[N:9]=[C:7]([C:6]2[CH:10]=[CH:11][C:3]([C:2]([F:1])([F:12])[F:13])=[CH:4][CH:5]=2)[S:8][C:16]=1[CH3:17] |f:3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC(C1=CC=C(C(=S)N)C=C1)(F)F
Name
Quantity
3.9 mL
Type
reactant
Smiles
ClC(C(C)=O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 h under an argon atmosphere
Duration
30 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to a volume of 10 ml
ADDITION
Type
ADDITION
Details
diisopropylether (20 ml) was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
the resulting crystals were filtered off
WASH
Type
WASH
Details
washed with ice cold diisopropylether
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
Cl.CC=1N=C(SC1C)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.9 mmol
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 45.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.